Methyl 1-benzyl-4-methylpiperazine-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 1-benzyl-4-methylpiperazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-15-8-9-16(13(11-15)14(17)18-2)10-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZITNFZYUECFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)C(=O)OC)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Cutting Edge Synthetic Methodologies for Methyl 1 Benzyl 4 Methylpiperazine 2 Carboxylate and Analogous Chiral Piperazine 2 Carboxylates
Pioneering Approaches to the Synthesis of Methyl 1-benzyl-4-methylpiperazine-2-carboxylate
The synthesis of this compound can be envisioned through a convergent approach, involving the formation of the piperazine (B1678402) ring, followed by or concurrent with the introduction of the methyl ester, N-benzyl, and N-methyl substituents. Key to this synthesis are advanced esterification and selective N-alkylation strategies.
Advanced Esterification Techniques
The esterification of a piperazine-2-carboxylic acid precursor is a critical step in the synthesis of the title compound. While traditional Fischer esterification (acid-catalyzed reaction with methanol) is a viable option, more advanced techniques offer milder reaction conditions and greater functional group tolerance.
One such method involves the use of activating agents for the carboxylic acid. For instance, treatment of the N-protected piperazine-2-carboxylic acid with a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of methanol would yield the desired methyl ester under neutral conditions. Another approach is the use of diazomethane, which provides a clean and high-yielding methylation of carboxylic acids, although its toxicity and explosive nature necessitate careful handling.
A particularly mild and effective method for esterification is the use of 2-benzyloxy-1-methylpyridinium triflate, which can mediate the formation of benzyl (B1604629) esters from carboxylic acids. beilstein-journals.org A similar strategy could be adapted for methyl ester formation. The reaction of a suitably protected piperazine-2-carboxylic acid with a methylating agent in the presence of a non-nucleophilic base would afford the target ester with high efficiency.
| Esterification Method | Reagents | Conditions | Advantages |
| Fischer Esterification | Methanol, Catalytic Acid (e.g., H₂SO₄) | Reflux | Simple, inexpensive reagents |
| Carbodiimide Coupling | Methanol, DCC or EDC | Room Temperature | Mild, neutral conditions |
| Diazomethane | Diazomethane (CH₂N₂) | Room Temperature | High yield, clean reaction |
| Alkylating Agent with Base | Methyl iodide, K₂CO₃ | Room Temperature | Mild conditions |
Regio- and Stereoselective N-Alkylation Strategies
The introduction of the benzyl and methyl groups onto the nitrogen atoms of the piperazine ring requires careful control of regioselectivity. The differential reactivity of the two nitrogen atoms is key to achieving the desired 1-benzyl-4-methyl substitution pattern. This is typically achieved by using orthogonal protecting groups.
A common strategy involves the initial protection of one nitrogen atom, for instance with a tert-butyloxycarbonyl (Boc) group, allowing for the selective alkylation of the other nitrogen. For example, N⁴-Boc-piperazine-2-carboxylic acid methyl ester can be selectively N¹-benzylated using benzyl bromide in the presence of a mild base. Subsequent removal of the Boc group under acidic conditions, followed by reductive amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride, would introduce the methyl group at the N⁴ position.
Asymmetric Synthesis of Chiral Piperazine-2-carboxylic Acid Derivatives
The development of asymmetric methods to synthesize chiral piperazine-2-carboxylic acid derivatives is crucial for accessing enantiomerically pure pharmaceuticals. These methods often rely on starting from readily available chiral precursors or employing catalytic enantioselective transformations.
Evolution of Chiral Pool-Based Syntheses
The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products, such as amino acids, that can be used as starting materials for the synthesis of more complex chiral molecules. α-Amino acids are particularly well-suited for the synthesis of chiral piperazine-2-carboxylic acid derivatives due to the presence of a stereocenter and functional groups that can be readily manipulated. researchgate.netbaranlab.orgmdpi.com
A general approach involves the conversion of an α-amino acid into a chiral 1,2-diamine derivative. For example, starting from a protected α-amino acid, the carboxylic acid can be reduced to an alcohol, which is then converted to a leaving group (e.g., a tosylate or mesylate). Subsequent displacement with an amine-containing nucleophile, followed by deprotection and cyclization, can afford the chiral piperazine ring. The substituents on the nitrogen atoms can be introduced before or after the cyclization.
A one-pot procedure starting from N-protected amino acids has been developed, which involves an Ugi four-component reaction, followed by deprotection, intramolecular cyclization, and reduction to yield enantiomerically pure 3-substituted piperazines. rsc.org
| Chiral Pool Precursor | Key Transformations | Resulting Piperazine Derivative |
| L-Alanine | Ring-closing metathesis, stereoselective hydroxylation | Bicyclic piperazine core |
| D-Serine | Conversion to cyclopropane intermediate, SmI₂-catalyzed cycloaddition | Substituted piperazine |
| L-Tryptophan | Ir-catalyzed borylation, Chan-Lam coupling | Functionalized piperazine |
Catalytic Enantioselective Transformations in Piperazine Construction
Catalytic enantioselective methods offer a powerful alternative to chiral pool synthesis, as they can generate chirality from achiral or racemic starting materials. A significant advancement in this area is the palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones. nih.govcaltech.edursc.org These piperazin-2-ones serve as valuable precursors to chiral piperazines upon reduction of the amide carbonyl.
In this methodology, a differentially N-protected piperazin-2-one (B30754) is treated with an allylic carbonate in the presence of a palladium catalyst and a chiral phosphine ligand (e.g., a PHOX ligand). This reaction proceeds via a decarboxylative pathway to afford highly enantioenriched α-substituted piperazin-2-ones. The substituents on the nitrogen atoms play a crucial role in the efficiency and enantioselectivity of the reaction. For instance, N⁴-Boc protected piperazin-2-ones have been shown to be excellent substrates for this transformation. nih.govrsc.org
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) |
| [Pd₂(dba)₃], (S)-t-Bu-PHOX | N¹,N⁴-diprotected piperazin-2-one | α-allyl-piperazin-2-one | up to 99% |
| [Pd₂(pmdba)₃], (S)-(CF₃)₃-tBuPHOX | N-protected piperazin-2-one | α-tertiary piperazin-2-one | up to 95% |
Exploitation of Reactive Intermediates for Piperazine Derivatization (e.g., aziridine precursors)
Aziridines, being strained three-membered rings, are versatile reactive intermediates in organic synthesis. The ring-opening of chiral aziridine-2-carboxylates with suitable nucleophiles provides a direct route to functionalized 1,2-diamines, which can then be cyclized to form chiral piperazines. ru.nl
For example, a chiral aziridine-2-carboxylate can be synthesized from a corresponding serine or threonine derivative. Regioselective ring-opening of the N-activated aziridine at the C3 position with an amine nucleophile, followed by intramolecular cyclization, can lead to the formation of the piperazine ring. The stereochemistry of the starting aziridine dictates the stereochemistry of the final piperazine product. This approach allows for the introduction of diverse substituents on the piperazine ring by varying the nucleophile used for the ring-opening reaction.
A recent strategy involves the synthesis of novel aziridine-fused piperazine imines, which can be further functionalized to access highly substituted piperazine derivatives. This method utilizes an intramolecular cyclization of an amine generated from the reduction of an azide onto a ketone carbonyl.
Solid-Phase Organic Synthesis (SPOS) and Combinatorial Approaches to Piperazine-2-carboxylate Libraries
Solid-Phase Organic Synthesis (SPOS) has emerged as a powerful technique for the rapid generation of large collections of chemical compounds, known as combinatorial libraries. This approach is particularly well-suited for the synthesis of complex molecules like piperazine-2-carboxylates, where structural diversity is crucial for drug discovery and lead optimization. The piperazine-2-carboxylic acid scaffold is an excellent starting point for combinatorial chemistry due to its constrained structure and three distinct functional groups—a carboxylic acid and two secondary amines—that can be selectively modified. 5z.com
A significant example of this strategy is the creation of a 15,000-member library of piperazine-2-carboxamide (B1304950) derivatives. 5z.com The synthesis began with the large-scale solution-phase preparation of an orthogonally protected piperazine-2-carboxylic acid scaffold. This orthogonal protection is key, as it allows for the selective deprotection and subsequent functionalization of the two amine groups at different stages of the synthesis. 5z.com
Two distinct solid-phase synthetic routes were developed to maximize the diversity of the resulting library. In one route, the scaffold was first functionalized at one amine with amides and carbamates, followed by the derivatization of the second amine with sulfonamides and ureas. The second route reversed this sequence of functionalization. 5z.com This dual-route approach enhances the variety of pharmacophores displayed by the final compounds. The synthesis was carried out using the Irori directed sorting technique, which allows for the production of discrete compounds in a high-throughput manner. 5z.com
The selection of reagents for the library was guided by computational methods to ensure maximum diversity and to optimize for "drug-like" physicochemical properties. 5z.com This combination of a versatile scaffold, orthogonal protection, and strategic reagent selection demonstrates the power of SPOS and combinatorial chemistry in generating extensive and diverse libraries of chiral piperazine-2-carboxylate analogs for biological screening.
While solid-phase methods are prevalent, solution-phase combinatorial synthesis has also been successfully applied to produce libraries of related piperazine structures, such as piperazine-2,5-diones. nih.gov
| Aspect | Description | Reference |
|---|---|---|
| Scaffold | Piperazine-2-carboxylic acid | 5z.com |
| Key Strategy | Orthogonal protection of the two amine functionalities | 5z.com |
| Synthesis Method | Solid-Phase Organic Synthesis (SPOS) using the Irori directed sorting technique | 5z.com |
| Library Size | 15,000 discrete compounds | 5z.com |
| Diversification | Two distinct synthetic routes functionalizing the amines with amides, carbamates, sulfonamides, and ureas | 5z.com |
| Reagent Selection | Guided by computational clustering and library profiling to maximize diversity and optimize pharmacokinetic parameters | 5z.com |
Innovative Reagent Applications and Reaction Cascades in Piperazine Synthesis
The synthesis of complex chiral piperazines, including derivatives of piperazine-2-carboxylate, often requires the development of novel reagents and efficient reaction cascades to achieve high yields and stereoselectivity. Recent advancements have focused on creating more sustainable and versatile synthetic methods.
One notable innovation is the use of photoredox catalysis. The Carboxylic Amine Protocol (CLAP) is a visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes. acs.org This method provides access to 2-substituted piperazines under mild conditions. The reaction can be efficiently catalyzed by an iridium-based complex or an organic photocatalyst like carbazolyl dicyanobenzene (4CzIPN), making it a greener alternative to traditional methods. acs.org This protocol is advantageous as it avoids toxic reagents and can be adapted for continuous flow synthesis. acs.org
Palladium-catalyzed asymmetric hydrogenation represents another significant advancement. This technique has been successfully applied to the synthesis of chiral piperazin-2-ones from pyrazin-2-ols with excellent diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.org The resulting chiral piperazin-2-ones can be readily converted to the corresponding chiral piperazines without any loss of optical purity. dicp.ac.cnrsc.org This method provides a practical route to enantiomerically pure piperazine derivatives on a gram scale. dicp.ac.cn
Furthermore, enzymatic cascades are emerging as a powerful tool for the synthesis of chiral piperazines. These biocatalytic methods offer high stereoselectivity and operate under mild reaction conditions, aligning with the principles of green chemistry. While still an area of active research, enzymatic approaches hold great promise for the efficient and environmentally friendly production of complex chiral piperazines.
| Methodology | Key Reagents/Catalysts | Advantages | Application |
|---|---|---|---|
| Photoredox Catalysis (CLAP Protocol) | Iridium-based complexes or organic photocatalysts (e.g., 4CzIPN) | Mild reaction conditions, use of visible light, suitable for continuous flow, avoids toxic reagents. acs.org | Synthesis of 2-substituted piperazines. |
| Palladium-Catalyzed Asymmetric Hydrogenation | Palladium catalysts | High diastereoselectivity and enantioselectivity, scalable to gram quantities. dicp.ac.cnrsc.org | Synthesis of chiral piperazin-2-ones, which are precursors to chiral piperazines. dicp.ac.cnrsc.org |
| Enzymatic Cascades | Enzymes | High stereoselectivity, mild reaction conditions, environmentally friendly. | Synthesis of chiral piperidines and pyrrolidines, with potential for piperazine synthesis. |
Conformational Analysis and Stereochemical Control in Methyl 1 Benzyl 4 Methylpiperazine 2 Carboxylate Research
Advanced Spectroscopic Approaches to Conformational Elucidation
The three-dimensional structure of Methyl 1-benzyl-4-methylpiperazine-2-carboxylate is complex, with multiple potential conformers arising from the puckering of the piperazine (B1678402) ring and the orientation of its substituents. Advanced spectroscopic techniques are indispensable for elucidating the preferred conformations and the dynamics of their interconversion.
Temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for these investigations. For substituted piperazines, ¹H NMR spectra can be complex due to the interconversion of chair conformations. rsc.org By varying the temperature, it is possible to observe the coalescence of signals, which allows for the calculation of the activation energy barriers (ΔG‡) for ring inversion. rsc.org For N-benzoylated piperazine derivatives, these barriers have been found to be between 56 and 80 kJ mol⁻¹. rsc.org It is expected that the N-benzyl group in this compound would also influence the ring inversion barrier.
Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are critical for determining the spatial proximity of protons and thus the relative orientation of substituents. For instance, NOESY can distinguish between axial and equatorial positions of the methyl ester group at the C2 position and the benzyl (B1604629) group at the N1 position. The large coupling constant of enone protons in some N-methyl-piperazine chalcones has been used to confirm a trans (E) configuration, demonstrating the utility of coupling constants in stereochemical assignments. nih.gov
Infrared (IR) spectroscopy can provide information about the conformation of N-H groups in piperazines, with a preference for the equatorial position often observed. rsc.org While the target molecule is fully substituted at its nitrogen atoms, IR spectroscopy would still be valuable for characterizing the carbonyl group of the methyl ester and observing any shifts that might indicate specific intramolecular interactions.
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is essential for structural confirmation and can provide clues about fragmentation patterns that may be influenced by the molecule's stereochemistry. europa.eu
The following table summarizes spectroscopic data that could be anticipated for the conformational analysis of this compound based on studies of similar compounds.
| Spectroscopic Technique | Expected Application and Findings |
| Temperature-Dependent ¹H NMR | Determination of coalescence temperatures (Tc) and calculation of activation energy barriers (ΔG‡) for piperazine ring inversion. |
| 2D NMR (NOESY) | Elucidation of the relative stereochemistry by observing through-space correlations between protons on the benzyl, methyl, and methyl carboxylate groups and the piperazine ring. |
| Infrared (IR) Spectroscopy | Characterization of the C=O stretch of the ester and monitoring for shifts indicative of conformational constraints or intramolecular interactions. |
| Mass Spectrometry (MS) | Confirmation of molecular weight and analysis of fragmentation patterns that may differ between stereoisomers. |
Stereocontrol Strategies in the Synthesis of Piperazine-2-carboxylate Stereoisomers
The presence of a chiral center at the C2 position of this compound necessitates stereocontrolled synthetic strategies to obtain enantiomerically pure forms. Research into the synthesis of chiral piperazine-2-carboxylic acid derivatives and related structures has yielded several effective approaches.
One prominent strategy involves the use of a chiral pool , starting from readily available enantiopure compounds like amino acids. researchgate.netnih.gov For example, a multi-step synthesis can convert optically pure amino acids into chiral 1,2-diamines, which then undergo annulation to form the desired piperazine ring with a high degree of enantiomeric purity. nih.gov
Asymmetric catalysis is another powerful tool. Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been shown to produce chiral piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.org These piperazin-2-ones can then be converted to the corresponding chiral piperazines. dicp.ac.cn This method offers a direct route to establishing the stereocenter at C2.
Diastereoselective alkylation of a chiral precursor is also a viable method. This often involves the use of a chiral auxiliary to direct the introduction of a substituent at the C2 position. Although not directly applied to the title compound in the available literature, this is a well-established method for creating stereocenters adjacent to a carbonyl group. researchgate.net
A summary of key stereocontrol strategies applicable to the synthesis of this compound is presented in the table below.
| Synthetic Strategy | Description | Key Features |
| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials, such as amino acids, to construct the chiral piperazine core. researchgate.netnih.gov | High enantiomeric purity in the final product; relies on the availability of suitable chiral precursors. |
| Asymmetric Hydrogenation | Catalytic hydrogenation of a prochiral pyrazine (B50134) or dihydropyrazine (B8608421) precursor using a chiral catalyst to induce stereoselectivity. dicp.ac.cnrsc.org | Can achieve high enantiomeric and diastereomeric excess; requires development of a suitable catalyst system. |
| Diaza-Cope Rearrangement | An efficient method for constructing enantiomerically pure trans-3-arylpiperazine-2-carboxylic acid derivatives has been developed using a Diaza-Cope rearrangement as a key step. researchgate.net | Provides specific stereoisomers; the reaction is highly stereoselective. |
Dynamic Conformational Studies of the Piperazine Ring System
The piperazine ring is not static but undergoes dynamic conformational changes, primarily through chair-chair interconversion. The substituents on the ring significantly influence the energetics of this process. For this compound, the bulky N-benzyl group and the N-methyl group, along with the C2-methyl carboxylate, will dictate the conformational equilibrium.
In many substituted piperazines, the chair conformation is the most thermodynamically stable. nih.gov However, the presence of large substituents can lead to a preference for one chair conformer over the other. For 2-substituted piperazines, an axial conformation has been found to be preferred in some cases, particularly for 1-acyl and 1-aryl derivatives. nih.gov This preference can be influenced by factors such as intramolecular hydrogen bonding, which would not be a factor for the title compound, but also by other non-covalent interactions.
Molecular dynamics simulations and computational modeling are powerful tools for studying the conformational flexibility of piperazine derivatives. nih.gov These methods can predict the relative energies of different conformers and the energy barriers for their interconversion, complementing experimental data from techniques like NMR. nih.gov The flexibility of the piperazine ring can be crucial for its biological activity, as it may need to adopt a specific conformation to bind effectively to a receptor. nih.gov
The energy barriers for ring inversion in N-substituted piperazines are influenced by the nature of the substituents. Studies on N-benzoylated piperazines have shown that the barrier to rotation around the amide bond can be higher than the barrier for ring inversion. rsc.org While the N-benzyl group in the target compound does not have the same partial double bond character as an N-benzoyl group, steric interactions involving the benzyl group will still play a significant role in the dynamics of ring inversion.
The following table outlines the key dynamic processes and the factors influencing them in the piperazine ring of the target compound.
| Dynamic Process | Influencing Factors | Expected Outcome for the Target Compound |
| Chair-Chair Interconversion | Steric hindrance from the N-benzyl, N-methyl, and C2-methyl carboxylate groups. | A likely preference for a chair conformation where the bulkiest substituents occupy equatorial positions to minimize steric strain. |
| Nitrogen Inversion | The energy barrier for inversion at the nitrogen atoms. | This process is typically rapid at room temperature but can be influenced by the electronic nature of the substituents. |
| Rotational Isomerism | Rotation around the N-C bonds, particularly the N-benzyl bond. | The orientation of the benzyl group relative to the piperazine ring will be influenced by steric factors, leading to preferred rotamers. |
Applications of the Piperazine 2 Carboxylate Scaffold in Advanced Chemical Synthesis
Utilization as Chiral Building Blocks and Ligands in Asymmetric Catalysis
The inherent structural features of the piperazine-2-carboxylate scaffold make it an exceptional starting point for the development of chiral auxiliaries, ligands, and building blocks for asymmetric catalysis. The stereocenter at the C-2 position, combined with the conformationally constrained six-membered ring, provides a well-defined chiral environment essential for inducing stereoselectivity in chemical transformations.
Researchers have successfully developed numerous methods for synthesizing enantiomerically pure piperazine (B1678402) derivatives. One prominent strategy involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides facile access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and high enantioselectivities (up to 90% ee). dicp.ac.cn These piperazin-2-one (B30754) intermediates can be subsequently reduced to the corresponding chiral piperazines without any loss of optical purity. dicp.ac.cn Another powerful method is the palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones, which yields highly enantioenriched α-secondary and α-tertiary piperazin-2-ones. nih.govnih.gov These products serve as valuable precursors to chiral piperazines that can be incorporated into medicinally important compounds. nih.gov
Once synthesized, these chiral piperazine derivatives are employed as ligands in a variety of metal-catalyzed asymmetric reactions. For instance, novel tridentate Schiff base ligands synthesized from piperazine-amine and substituted salicylaldehydes have been used in copper(II)-catalyzed enantioselective Henry reactions, achieving high yields (98%) and excellent enantioselectivities. researchgate.net The versatile binding possibilities afforded by the nitrogen atoms of the piperazine ring make it a suitable scaffold for coordinating with transition metals, which is a key feature in the design of effective catalysts for asymmetric synthesis. rsc.org
Integration into Complex Organic Architectures
The rigid, cyclic nature of the piperazine-2-carboxylate scaffold makes it an ideal building block for constructing larger, more complex organic molecules. Its structure can serve as a constrained dipeptide isostere, a type of peptidomimetic where a peptide bond is replaced to enhance metabolic stability or enforce a specific conformation. nih.gov This application is particularly valuable in drug design, where controlling the three-dimensional shape of a molecule is crucial for its interaction with biological targets.
A notable example is the synthesis of (S)- and (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid, which has been evaluated as a component in tetrapeptides. exlibrisgroup.comuni-regensburg.de When incorporated into a peptide sequence, the piperazine unit induces specific secondary structures. For instance, a tetrapeptide containing the (R)-configured piperazine moiety was observed to exist in an equilibrium between a γ-turn and a type II β-turn conformation. exlibrisgroup.com This ability to dictate molecular geometry is critical for mimicking the bioactive conformations of natural peptides while improving their drug-like properties.
Furthermore, the piperazine-2-carboxylate framework is a key intermediate in the synthesis of a wide range of complex, biologically active compounds. It has been used to create macrocycles with unique metal-binding properties and has been incorporated into novel derivatives designed as multi-target-directed ligands for conditions like Alzheimer's disease. rsc.orgnih.govnih.gov The synthesis of enantiomerically pure 2,5-disubstituted piperazines from chiral amino acids provides a set of versatile intermediates that can be further functionalized to produce more complex C-substituted piperazine compounds. acs.org
Development of Scaffold-Based Chemical Libraries for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery that aims to create collections of structurally diverse small molecules to explore new areas of chemical space. uci.edu The piperazine-2-carboxylate scaffold is exceptionally well-suited for this purpose due to its three distinct points for functionalization: the two nitrogen atoms (N-1 and N-4) and the carboxylic acid group at the C-2 position. 5z.com This trifunctional nature allows for the systematic and controlled introduction of a wide variety of chemical groups, leading to the generation of large and diverse compound libraries.
Solid-phase synthesis has been a key technology in this area, enabling the efficient production of thousands of discrete compounds. One major effort led to the creation of a 15,000-member lead discovery library based on piperazine-2-carboxamide (B1304950) derivatives. 5z.comnih.gov By employing two different synthetic routes and a directed sorting technique, researchers were able to maximize the diversity of the library. 5z.comnih.gov The first route involved attaching a primary amine to a resin, followed by acylation with the piperazine scaffold and subsequent functionalization at the N-4 position. A second, complementary library was designed to fill diversity gaps by altering the point of attachment and the types of chemical groups introduced. 5z.com
These scaffold-based libraries are invaluable tools for high-throughput screening campaigns to identify novel hit and lead compounds for various therapeutic targets. nih.gov The systematic diversification of the piperazine-2-carboxylate core allows for a comprehensive exploration of structure-activity relationships (SAR), accelerating the drug discovery process. researchgate.net The ability to generate large numbers of unique, drug-like molecules from a single, reliable scaffold underscores the importance of the piperazine-2-carboxylate framework in modern medicinal chemistry. acs.org5z.com
Future Prospects and Interdisciplinary Research Directions for Methyl 1 Benzyl 4 Methylpiperazine 2 Carboxylate
Synergistic Methodologies in Synthesis and Computational Chemistry
The future synthesis of Methyl 1-benzyl-4-methylpiperazine-2-carboxylate and its derivatives is likely to benefit from the integration of advanced synthetic methods with computational modeling. Such a synergistic approach can streamline the development of efficient synthetic routes and provide valuable insights into the molecule's properties and potential interactions.
Advanced Synthetic Approaches: Future synthetic strategies will likely move beyond traditional multi-step procedures towards more efficient and sustainable methods. One promising direction is the development of one-pot or tandem reactions that can install the benzyl (B1604629), methyl, and carboxylate groups in a single, streamlined sequence. For instance, a potential route could involve the initial N-benzylation of a piperazine-2-carboxylic acid precursor, followed by N-methylation and esterification. nih.govgoogle.com The use of modern catalytic systems, such as transition-metal catalysts or organocatalysts, could enhance the efficiency and selectivity of these transformations.
Computational Chemistry and Molecular Modeling: Computational tools are poised to play a pivotal role in accelerating research on this compound. Density Functional Theory (DFT) can be employed to predict its three-dimensional structure, electronic properties, and spectroscopic signatures (¹H NMR, ¹³C NMR, IR). researchgate.net This information can aid in the characterization of the molecule and provide a deeper understanding of its chemical behavior.
Furthermore, molecular docking and molecular dynamics simulations could be used to explore the potential of this compound as a ligand for various biological targets. nih.govnih.gov By computationally screening this compound against libraries of proteins, researchers can identify potential therapeutic applications and guide the design of new derivatives with improved binding affinities and selectivities. For example, similar benzylpiperazine derivatives have been investigated as selective binders for anti-apoptotic proteins like Mcl-1. nih.gov
Below is a table summarizing potential synergistic methodologies:
| Methodology | Application to this compound | Potential Benefits |
| One-Pot Synthesis | Combining N-benzylation, N-methylation, and esterification into a single reaction vessel. | Increased efficiency, reduced waste, and lower costs. |
| Flow Chemistry | Continuous synthesis of the compound and its derivatives in a microreactor system. | Enhanced safety, scalability, and precise control over reaction parameters. |
| DFT Calculations | Prediction of molecular geometry, electronic structure, and spectroscopic data. | Aiding in structural elucidation and understanding of reactivity. |
| Molecular Docking | In silico screening against biological targets to identify potential therapeutic uses. | Rapid identification of lead compounds for drug discovery. |
| Molecular Dynamics | Simulating the dynamic behavior of the compound when bound to a target protein. | Understanding the stability of protein-ligand complexes and guiding lead optimization. |
Exploration of Novel Chemical Reactivity and Transformations
The unique arrangement of functional groups in this compound opens up numerous possibilities for exploring its chemical reactivity and using it as a scaffold for the synthesis of more complex molecules.
Functionalization of the Piperazine (B1678402) Ring: A key area of future research will be the direct functionalization of the piperazine ring's C-H bonds. nsf.govmdpi.com Recent advances in photoredox and transition-metal catalysis have enabled the arylation, alkylation, and amination of C(sp³)-H bonds in cyclic amines. mdpi.com Applying these methods to this compound could lead to a diverse library of novel derivatives with unique properties.
Transformations of the Carboxylate Group: The methyl ester group serves as a versatile handle for a variety of chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, hydroxamic acids, or other functional groups. nih.govgoogle.com These transformations are particularly relevant in medicinal chemistry, as they allow for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. For instance, converting the ester to an amide could introduce new hydrogen bonding capabilities, potentially enhancing its binding affinity to a target protein.
Modification of the Benzyl and Methyl Groups: The N-benzyl group can be modified through aromatic substitution reactions on the phenyl ring, or it can be removed entirely via hydrogenolysis to reveal a secondary amine. This secondary amine can then be functionalized with a wide range of different substituents, further expanding the chemical space accessible from this scaffold. Similarly, while the N-methyl group is generally stable, advanced catalytic methods might allow for its demethylation or transformation.
The table below outlines potential transformations:
| Reactive Site | Transformation | Potential Outcome |
| Piperazine C-H Bonds | C-H Arylation/Alkylation | Introduction of new substituents for structure-activity relationship studies. |
| Carboxylate Ester | Hydrolysis to Carboxylic Acid | A key intermediate for the synthesis of amides and other derivatives. |
| Carboxylate Ester | Amidation | Modulation of solubility, polarity, and biological activity. |
| N-Benzyl Group | Aromatic Substitution | Fine-tuning of electronic and steric properties. |
| N-Benzyl Group | Hydrogenolysis | Removal of the benzyl group to allow for further N-functionalization. |
Emerging Roles in Specialized Chemical Technologies
The structural features of this compound suggest its potential for application in several specialized chemical technologies, particularly in the fields of medicinal chemistry and materials science.
Scaffold for Drug Discovery: The piperazine nucleus is a cornerstone of modern drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antipsychotic properties. nih.govresearchgate.netrsc.org The specific substitution pattern of this compound could be particularly interesting for developing new therapeutic agents. For example, derivatives of piperazine-2-carboxylic acid have been explored as potential treatments for Alzheimer's disease. nih.gov Future research could involve synthesizing a library of analogs of the title compound and screening them for activity against various diseases.
Building Block for Advanced Polymers: Piperazine derivatives can be used as monomers in the synthesis of novel polymers with unique properties. nih.govrsc.org The presence of two nitrogen atoms allows for the formation of polyamides, polyureas, or other polymer structures. The benzyl and carboxylate groups in this compound could impart specific properties to the resulting polymers, such as enhanced thermal stability, altered solubility, or the ability to coordinate with metal ions. These materials could find applications in areas such as drug delivery, coatings, and advanced manufacturing.
Ligands for Catalysis and Materials Science: The nitrogen atoms of the piperazine ring can act as ligands for transition metals. By incorporating this compound into metal complexes, it may be possible to develop new catalysts for organic synthesis or novel materials with interesting magnetic or optical properties. The chirality that would be present in the molecule (at the C2 position) could also be exploited in asymmetric catalysis.
Potential applications are summarized in the table below:
| Field of Application | Potential Role of this compound | Examples of Potential End-Uses |
| Medicinal Chemistry | A core scaffold for the development of new therapeutic agents. | Anticancer, antimicrobial, antiviral, and neuroprotective drugs. |
| Polymer Science | A monomer for the synthesis of functional polymers. | Biocompatible materials for drug delivery, high-performance coatings. |
| Catalysis | A chiral ligand for asymmetric transition-metal catalysis. | Enantioselective synthesis of fine chemicals and pharmaceuticals. |
| Materials Science | A building block for metal-organic frameworks (MOFs) or coordination polymers. | Gas storage, separation, and sensing applications. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 1-benzyl-4-methylpiperazine-2-carboxylate, and how can reaction conditions be standardized?
- Methodology : Synthesis typically involves nucleophilic substitution and coupling reactions. For example:
- Step 1 : React piperazine derivatives with benzyl halides under reflux in polar aprotic solvents (e.g., DMF) at 80–100°C to introduce the benzyl group.
- Step 2 : Methylation at the 4-position using methyl iodide in the presence of a base (e.g., K₂CO₃) in THF.
- Step 3 : Esterification of the carboxyl group using methyl chloroformate in dichloromethane.
- Optimization : Monitor reactions via TLC or HPLC, and purify intermediates via column chromatography or recrystallization .
Q. How is this compound characterized structurally?
- Analytical Techniques :
- Spectroscopy : Use - and -NMR to confirm substituent positions and esterification. IR spectroscopy verifies carbonyl (C=O) and ester (C-O) groups.
- Crystallography : Employ single-crystal X-ray diffraction (SHELXL for refinement ), with visualization tools like Mercury CSD to analyze bond lengths and angles .
- Data Validation : Cross-reference spectroscopic data with computational predictions (e.g., DFT calculations).
Advanced Research Questions
Q. How can discrepancies in NMR data due to rotational isomerism or dynamic equilibria be resolved?
- Approach :
- Variable-Temperature NMR : Conduct experiments at 25–150°C to observe coalescence of split peaks, identifying energy barriers for rotation.
- DFT Modeling : Simulate rotational conformers using software like Gaussian to predict NMR chemical shifts and compare with experimental data.
Q. What strategies optimize enantiomeric purity during synthesis, given the compound’s chiral center?
- Chiral Resolution :
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed couplings to induce stereoselectivity .
- Chromatography : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification.
Q. How can conflicting crystallographic data (e.g., disordered solvent molecules) be addressed during refinement?
- Refinement Protocols :
- SHELXL Constraints : Apply restraints to disordered regions and use SQUEEZE (in PLATON) to model solvent-accessible voids .
- Validation Tools : Check for outliers in the CIF file using checkCIF/PLATON and validate hydrogen bonding with Mercury CSD .
Data Analysis and Experimental Design
Q. How to design experiments to analyze the compound’s reactivity in nucleophilic acyl substitution?
- Experimental Setup :
- Kinetic Studies : React the ester with primary amines (e.g., benzylamine) in DMF at varying temperatures (25–80°C). Monitor progress via -NMR.
- Competitive Reactions : Compare reactivity with bulkier amines (e.g., tert-butylamine) to assess steric effects.
- Data Interpretation : Use Eyring plots to calculate activation parameters (ΔH‡, ΔS‡) .
Q. What computational methods predict the compound’s pharmacokinetic properties (e.g., solubility, logP)?
- Tools :
- Molecular Dynamics (MD) : Simulate solvation free energy in water/octanol systems using GROMACS.
- QSAR Models : Train models on datasets like PubChem to predict logP and bioavailability .
- Validation : Compare predictions with experimental solubility assays (e.g., shake-flask method) .
Contradiction Management
Q. How to reconcile conflicting bioactivity data in different assay conditions?
- Case Example : If IC₅₀ values vary between cell lines (e.g., HeLa vs. DU145):
- Assay Optimization : Standardize cell viability assays (MTT vs. ATP luminescence) and control for pH/temperature.
- Mechanistic Studies : Use Western blotting to confirm target engagement (e.g., kinase inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
